N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
Description
Properties
Molecular Formula |
C18H17ClFNO3S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H17ClFNO3S/c19-14-7-5-13(6-8-14)11-21(15-9-10-25(23,24)12-15)18(22)16-3-1-2-4-17(16)20/h1-8,15H,9-12H2 |
InChI Key |
SNMNRQOEAJCEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-bearing amine is synthesized via oxidation and reductive amination:
-
Tetrahydrothiophene oxidation : Treatment of tetrahydrothiophene with hydrogen peroxide (H₂O₂) or oxone in acetic acid yields tetrahydrothiophene-1,1-dioxide.
-
Nitro group introduction : Nitration at the 3-position using nitric acid/sulfuric acid, followed by reduction with hydrogen (H₂/Pd-C) or sodium borohydride (NaBH₄), produces the amine.
Key reaction parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | 30% H₂O₂, AcOH | 60°C | 6 h | 85–90% |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2 h | 70% |
| Reduction | H₂, 10% Pd/C | RT | 12 h | 95% |
Amide Bond Formation Strategies
The core benzamide structure is constructed via coupling between 2-fluorobenzoic acid and the secondary amine (1,1-dioxidotetrahydrothiophen-3-amine with 4-chlorobenzyl substituent).
Carboxylic Acid Activation
2-Fluorobenzoic acid is activated using:
-
Propylphosphonic anhydride (T3P) : Enhances coupling efficiency in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base.
-
Thionyl chloride (SOCl₂) : Converts the acid to 2-fluorobenzoyl chloride, which reacts with amines at 0–25°C.
Comparative activation methods :
N-Alkylation for 4-Chlorobenzyl Incorporation
The secondary amine undergoes alkylation with 4-chlorobenzyl bromide:
-
Base-mediated reaction : Potassium carbonate (K₂CO₃) in DMF at 60°C facilitates nucleophilic substitution.
-
Purification : Crude product is isolated via ethyl acetate/water extraction and purified by silica gel chromatography (hexane/EtOAc gradient).
Optimized conditions :
Process Optimization and Scalability
Temperature and Solvent Effects
Elevated temperatures (60–80°C) improve reaction rates but risk decomposition. Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. A balance is achieved using tetrahydrofuran (THF) with 10% DMF.
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium iodide (TBAI) accelerates alkylation by improving interfacial reactivity.
-
Microwave-assisted synthesis : Reduces amidation time from hours to minutes (e.g., 30 min at 100W).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include:
Challenges and Alternative Pathways
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to the sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to the tert-butyl or bromofuranyl analogues. Chlorine’s electron-withdrawing nature could also influence electronic distribution .
- Agrochemical Relevance : Flutolanil, a structurally distinct benzamide, demonstrates the importance of trifluoromethyl groups in fungicidal activity, suggesting that the target compound’s fluorine and chlorine substituents may similarly interact with biological targets .
Functional Analogues in Drug and Agrochemical Design
- Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Features a cyclopropane carboxamide core and a chlorophenyl group. Its furan and cyclopropane moieties suggest conformational rigidity, contrasting with the target compound’s flexible tetrahydrothiophen sulfone .
- Inabenfide (N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) : Combines chlorophenyl and pyridine groups, highlighting the role of aromatic stacking in plant growth regulation. The target compound lacks a pyridine ring but shares chlorine’s hydrophobic effects .
Spectroscopic and Physicochemical Comparisons
- Fluorobenzamide Derivatives : highlights spectrofluorometric studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, demonstrating fluorescence properties influenced by substituents. The target compound’s 2-fluorine may similarly affect its spectroscopic profile, though direct data is unavailable .
- Solubility and Stability: Sulfone-containing derivatives (e.g., ’s nitro-substituted analogue) typically exhibit higher polarity and stability compared to non-sulfonated benzamides, which aligns with the target compound’s design .
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound with potential biological activity that has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H19ClN2O4S
Molecular Weight : 438.88 g/mol
CAS Number : 880404-73-9
The compound features a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a fluorobenzamide structure. These functional groups contribute to its chemical reactivity and biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, potentially altering signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting vital bacterial enzymes.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Escherichia coli and Staphylococcus aureus, suggesting potential as a therapeutic agent against infections caused by these pathogens. -
Cytotoxic Effects on Cancer Cells :
Research conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest its potential role as an anticancer agent, particularly in targeting resistant cancer types. -
Enzyme Interaction Studies :
Investigations into the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor. This was particularly noted in studies focusing on metabolic enzymes critical for tumor growth.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide?
The synthesis typically involves multi-step reactions with careful optimization of:
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reactivity .
- Catalysts : Coupling agents (e.g., DCC/HOBt) and reducing agents (e.g., NaBH₄) improve amidation and reduction steps .
- Temperature : Reactions often proceed at 25–60°C, with critical monitoring to avoid side reactions . Methodological Note: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Quantify C, H, N, S, and Cl to verify stoichiometry .
Q. What solvent systems are optimal for solubility and stability during experiments?
- Polar aprotic solvents (DMF, DMSO) enhance solubility for kinetic studies .
- Aqueous buffers (pH 5–7) are suitable for biological assays, avoiding hydrolysis of the amide bond .
- Avoid halogenated solvents (e.g., CHCl₃) if nucleophilic substitutions are a concern .
Q. What are the key functional groups influencing the compound’s reactivity?
- Amide group : Participates in hydrogen bonding with biological targets .
- Chlorobenzyl moiety : Enhances lipophilicity and potential membrane permeability .
- Tetrahydrothiophene-1,1-dioxide : Contributes to conformational rigidity and sulfone-mediated interactions .
Q. What are common byproducts formed during synthesis, and how can they be mitigated?
- Incomplete amidation : Use excess coupling agents (DCC) and monitor reaction progress via TLC .
- Oxidation byproducts : Control reaction atmosphere (O₂-free) and avoid prolonged exposure to oxidizing agents .
- Chlorinated impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Structural analogs : Compare activity data with derivatives (e.g., N-(2-chlorophenyl) vs. 4-chlorobenzyl) to identify pharmacophore contributions .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in target binding .
Q. What experimental strategies are effective in elucidating the mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to enzymes/receptors .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time interactions with labeled targets .
- Knockout models : Use CRISPR-Cas9 to validate target specificity in cellular pathways .
Q. How do structural modifications impact the compound’s pharmacological profile?
- Substituent effects :
| Modification | Impact | Example |
|---|---|---|
| Chlorine position | Alters target affinity (e.g., 4-Cl vs. 2-Cl) | |
| Sulfone replacement | Reduces metabolic stability |
- Methodological approach : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then assay for IC₅₀ shifts .
Q. How to design binding assays to study interactions with biological targets?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) to measure displacement .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Co-crystallize with targets (e.g., kinases) to resolve binding modes .
Q. What computational methods assist in predicting the compound’s interaction with enzymes?
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS) .
- Density Functional Theory (DFT) : Calculate electronic properties of reactive groups (e.g., sulfone’s electron-withdrawing effect) .
- QSAR Models : Corrogate structural features (ClogP, polar surface area) with activity data .
Data Contradiction Analysis Framework
| Issue | Resolution Strategy | Example |
|---|---|---|
| Variability in IC₅₀ values | Standardize assay pH/temperature | pH 7.4 vs. 5.0 alters protonation states |
| Discrepant target selectivity | Cross-validate with orthogonal assays (SPR + ITC) | |
| Conflicting solubility data | Re-measure under controlled conditions (e.g., USP methods) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
